Tetrabutylammonium difluorotriphenylstannate is an organometallic compound with the chemical formula C34H51F2NSn and a CAS number of 139353-88-1. It consists of a tetrabutylammonium cation paired with a difluorotriphenylstannate anion. The compound is notable for its unique structural features, which include a central tin atom bonded to three phenyl groups and two fluorine atoms. This configuration imparts specific reactivity and properties that make it useful in various chemical applications.
TBAT's mechanism of action often involves the following steps:
The specific mechanism depends on the reaction type and other reaction components.
One prominent application of tetrabutylammonium difluorotriphenylstannate is as a nucleophilic fluorinating agent. This means it can introduce a fluorine atom (F) into organic molecules by replacing another functional group. This property makes it valuable for synthesizing various fluorinated compounds, which often possess desirable properties in pharmaceuticals, agrochemicals, and materials science [, ].
Here are some specific examples of its use in nucleophilic fluorination:
Tetrabutylammonium difluorotriphenylstannate can participate in cross-coupling reactions, which are a fundamental tool in organic synthesis for forming new carbon-carbon bonds. In these reactions, it acts as a fluoride source, facilitating the formation of carbon-fluorine bonds [].
Tetrabutylammonium difluorotriphenylstannate can function as a cocatalyst in phase-transfer fluorination reactions. These reactions involve transferring a fluorine atom from an inorganic fluoride source (e.g., potassium fluoride) to an organic molecule in a biphasic system (a mixture of two immiscible liquids). The cocatalyst helps improve the efficiency of the reaction by facilitating the transfer of the fluorine atom from the aqueous phase to the organic phase [].
The synthesis of tetrabutylammonium difluorotriphenylstannate typically involves the following steps:
Tetrabutylammonium difluorotriphenylstannate has several applications in chemistry and materials science:
Tetrabutylammonium difluorotriphenylstannate can be compared with several similar compounds based on their structure and reactivity:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Tetrabutylammonium fluoride | Contains fluoride without tin | Used for deprotection reactions |
Triphenyltin chloride | Contains triphenyltin without ammonium | Used as a biocide and antifungal agent |
Tetrabutylammonium hydride | Contains hydrogen instead of fluorine | Acts as a reducing agent |
The uniqueness of tetrabutylammonium difluorotriphenylstannate lies in its combination of a tetrabutylammonium cation and a difluorotriphenylstannate anion, which provides specific reactivity patterns not found in other similar compounds. Its ability to facilitate the formation of organofluorine compounds distinguishes it from other tetrabutylammonium salts.
Acute Toxic;Environmental Hazard